molecular formula C13H10FNO2 B13016231 Methyl 3-(3-fluorophenyl)picolinate

Methyl 3-(3-fluorophenyl)picolinate

Cat. No.: B13016231
M. Wt: 231.22 g/mol
InChI Key: IMJDXXYYRUVOHY-UHFFFAOYSA-N
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Description

Methyl 3-(3-fluorophenyl)picolinate is a chemical compound offered for research and development purposes. It features a picolinate core structure substituted with a 3-fluorophenyl group and a methyl ester. This structure is of significant interest in agricultural chemistry, particularly in the discovery of novel synthetic auxin herbicides . Picolinic acid derivatives are a remarkable class of compounds known for their herbicidal activity, acting on complex auxin-binding proteins in plants, such as the auxin-signaling F-box protein 5 (AFB5), which can lead to broad-spectrum weed control . Researchers utilize this compound and its analogs as key intermediates or lead structures in designing and synthesizing new herbicidal molecules with potential for low resistance and high efficiency . The fluorine atom on the phenyl ring is a common modification in agrochemical research, as it can influence the molecule's physicochemical properties, binding affinity, and overall biological activity . All products are for Research Use Only and are not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

methyl 3-(3-fluorophenyl)pyridine-2-carboxylate

InChI

InChI=1S/C13H10FNO2/c1-17-13(16)12-11(6-3-7-15-12)9-4-2-5-10(14)8-9/h2-8H,1H3

InChI Key

IMJDXXYYRUVOHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-fluorophenyl)picolinate typically involves the esterification of 3-(3-fluorophenyl)picolinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-fluorophenyl)picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Methyl 3-(3-fluorophenyl)picolinate has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Studies have shown that fluorinated compounds often exhibit enhanced biological activity, making this compound a candidate for drug development against various diseases, including cancer and neurodegenerative disorders.

  • Case Study : Research has indicated that similar picolinate derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with a picolinate structure have been linked to anti-cancer activities through mechanisms involving apoptosis induction and cell cycle arrest .

Agricultural Applications

The compound is also being explored as a potential herbicide. Picolinate derivatives have been recognized for their effectiveness as synthetic auxins, which are crucial in regulating plant growth.

  • Data Table: Herbicidal Activity Comparison
CompoundActivity Level (IC50)Reference
This compoundTBDOngoing Studies
Halauxifen-methyl50-fold higher
PicloramBaseline

This table summarizes preliminary findings indicating that this compound may exhibit superior herbicidal properties compared to established herbicides.

The compound's interaction with enzymes and receptors has been a focal point of research. Its fluorine atom may enhance binding affinity, leading to increased efficacy in biological systems.

  • Mechanism of Action : The ester group in this compound can undergo hydrolysis, releasing active picolinic acid derivatives that may modulate various biological pathways .

Industrial Applications

In addition to its roles in pharmaceuticals and agriculture, this compound is being utilized in the development of advanced materials. Its unique chemical properties make it suitable for creating novel polymers and coatings that require specific performance characteristics.

  • Case Study : The use of fluorinated compounds in material science has led to the development of coatings with improved chemical resistance and durability, showcasing the versatility of this compound in industrial applications .

Mechanism of Action

The mechanism of action of Methyl 3-(3-fluorophenyl)picolinate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary based on the specific context of its use .

Comparison with Similar Compounds

Fluorinated Phenyl vs. Halogenated Substituents

  • Methyl 3-Bromo-6-(Trifluoromethyl)Picolinate (CAS 1211538-62-3) : Bromine at the 3-position and a trifluoromethyl group at the 6-position increase molecular weight (284.03 g/mol) and steric bulk, which may reduce solubility compared to the fluorophenyl analog .
  • Methyl 6-Chloro-3-(4-(Trifluoromethyl)Phenyl)Picolinate (CAS 1261598-96-2) : Chlorine and trifluoromethylphenyl groups contribute to a higher molecular weight (315.68 g/mol) and stronger electron-withdrawing effects, likely influencing reactivity in medicinal chemistry applications .

Substituent Position and Bioactivity

  • Ethyl 2-(4-((2-(4-(3-(3-Fluorophenyl)Ureido)Phenyl)Thiazol-4-yl)Methyl)Piperazin-1-yl)Acetate (10a) : The 3-fluorophenyl ureido moiety in this ethyl ester derivative demonstrates high synthetic yield (87.7%) and a molecular ion peak at m/z 498.2 [M+H]⁺, suggesting stability under mass spectrometry conditions .
  • Methyl 4-(4-(3-(4-Chloro-3-(Trifluoromethyl)Phenyl)Ureido)Phenoxy)Picolinate (CAS 573673-43-5): The combination of chloro and trifluoromethyl groups on the phenyl ring increases hydrophobicity (Molecular Formula: C₂₁H₁₅ClF₃N₃O₄), which may enhance membrane permeability in drug design .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
Methyl 3-(3-Fluorophenyl)Picolinate* C₁₃H₁₀FNO₂ 231.22 (hypothetical) 3-fluorophenyl at pyridine 3-position Potential HDAC inhibitor analog -
MC1568 (3-[5-(3-Fluorophenyl)-...amide) C₁₈H₁₆FN₂O₃ 333.33 Fluorophenyl-pyrrole hybrid Class II HDAC inhibitor
Ethyl 10a (Ureido-thiazol derivative) C₂₂H₂₄FN₅O₃S 498.2 [M+H]⁺ 3-fluorophenyl ureido, thiazole High yield (87.7%), bioactive scaffold
Methyl 3-Bromo-6-(Trifluoromethyl)Picolinate C₈H₅BrF₃NO₂ 284.03 Bromo, trifluoromethyl Halogenated intermediate in synthesis
Methyl 3-Fluoropyridine-2-Carboxylate (CAS 955885-64-0) C₇H₆FNO₂ 155.12 Fluorine directly on pyridine ring Simplified fluorinated analog (similarity score 0.90)

*Hypothetical data inferred from structural analogs.

Biological Activity

Methyl 3-(3-fluorophenyl)picolinate is an organic compound with a notable structure that includes a picolinate moiety and a fluorinated phenyl group. This compound, with the chemical formula C₁₂H₁₀FNO₂ and a molecular weight of approximately 219.22 g/mol, has garnered attention in various fields, particularly medicinal chemistry and agrochemicals. The presence of the fluorine atom in the phenyl ring enhances its lipophilicity and biological activity, suggesting potential interactions with biological targets such as enzymes and receptors.

Structural Characteristics

The unique structural features of this compound can significantly influence its biological activity. The fluorine atom increases the compound's binding affinity to specific targets due to its electronegative nature, which can enhance pharmacodynamic properties. This compound's synthesis typically involves several steps, including oxidation, reduction, and substitution reactions, employing reagents like potassium permanganate and lithium aluminum hydride.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Anti-inflammatory properties
  • Anticancer effects
  • Antimicrobial activity

These activities are often assessed through enzyme inhibition assays, molecular docking studies, and binding affinity measurements.

The mechanism of action for this compound is primarily based on its interaction with specific molecular targets. Notably, it may modulate the activity of certain enzymes or receptors. For example, studies have shown that compounds with similar structures can effectively inhibit tyrosinase activity, which is crucial in melanin biosynthesis and has implications in skin disorders.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other fluorinated compounds. Below is a comparison table highlighting these compounds:

Compound NameStructural FeaturesUnique Characteristics
Methyl 3-(4-fluorophenyl)picolinateSimilar picolinate structure with a different fluorophenyl positionPotentially different biological activity profile
Methyl 3-(3-chlorophenyl)picolinateContains chlorine instead of fluorineMay exhibit different reactivity and pharmacokinetics
Methyl 3-(trifluoromethyl)picolinateContains a trifluoromethyl groupIncreased lipophilicity compared to this compound

The differences in substituents can lead to variations in biological activity and pharmacokinetic profiles.

Case Studies and Research Findings

  • Tyrosinase Inhibition : A study demonstrated that this compound analogs exhibited significant inhibitory effects on tyrosinase from Agaricus bisporus, with IC₅₀ values indicating potent activity compared to standard inhibitors like kojic acid. The introduction of fluorinated groups enhanced binding affinity to the enzyme's active site .
  • Anticancer Activity : Another investigation revealed that derivatives of this compound showed promising antiproliferative effects against various cancer cell lines. The presence of the fluorine atom was linked to improved efficacy in inhibiting cell growth .

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